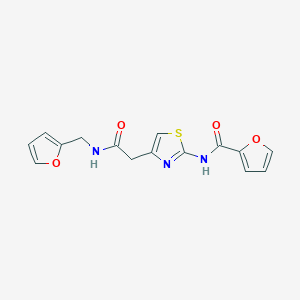

![molecular formula C27H23Cl2N5O2S B2508434 N-[[4-(3,4-二氯苯基)-5-[2-(2,3-二氢吲哚-1-基)-2-氧代乙基]硫代-1,2,4-三唑-3-基]甲基]-3-甲基苯甲酰胺 CAS No. 391916-12-4](/img/structure/B2508434.png)

N-[[4-(3,4-二氯苯基)-5-[2-(2,3-二氢吲哚-1-基)-2-氧代乙基]硫代-1,2,4-三唑-3-基]甲基]-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

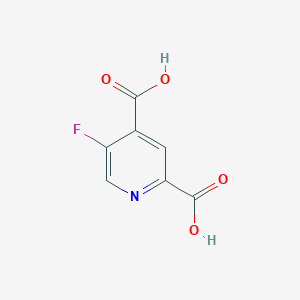

The compound is a complex organic molecule that appears to be a derivative of sulfanilamide, a molecule known for its antibacterial properties. It incorporates several functional groups, including a triazole ring, a sulfanyl group, and a dichlorophenyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related sulfanilamide-derived 1,2,3-triazole compounds typically involves a 1,3-dipolar cycloaddition reaction, which is a common method for constructing triazole rings . This reaction is efficient and can yield the desired products in excellent yields. The synthesis is confirmed by various spectroscopic methods such as MS, IR, and NMR, as well as elemental analyses .

Molecular Structure Analysis

The molecular structure of sulfanilamide derivatives can be characterized by techniques like IR, NMR, and UV-Vis spectra. Single crystal X-ray diffraction (XRD) is used to determine the crystal structures and to examine conformational and hydrogen bond network properties . These analyses reveal that even small changes in the molecular structure can lead to different crystal systems and hydrogen bonding networks, which can affect the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfanilamide derivatives is not directly discussed in the provided papers. However, the presence of functional groups such as the triazole ring and the sulfanyl group suggests that these compounds could participate in various chemical reactions. The triazole ring, in particular, is known for its ability to interact with biological targets, which could be relevant for the compound's antibacterial and antifungal activities .

Physical and Chemical Properties Analysis

Sulfanilamide derivatives have melting points between 195-227°C and initiate thermal decomposition between 259-271°C. The enthalpies of fusion for these compounds have been determined, indicating their thermal stability . These properties are important for the practical use of these compounds, as they must remain stable under physiological conditions to be effective as drugs. The antibacterial and antifungal screenings of these compounds show that the introduction of different substituents can significantly affect their biological activities .

Relevant Case Studies

The papers provided do not mention specific case studies related to the compound . However, they do report on the antibacterial and antifungal activities of similar sulfanilamide-derived compounds. For instance, certain derivatives have shown promising antibacterial potency against various bacterial strains, except for Candida albicans and Candida mycoderma . Another study found that the introduction of a benzene ring to the CO-NH group or SO2-NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity . These findings suggest that the structural modifications of sulfanilamide derivatives can lead to varied biological activities, which is valuable information for the development of new antibacterial agents.

科学研究应用

合成与酶抑制:Bekircan、Ülker和Menteşe(2015年)合成了与所讨论化合物类似的起始化合物衍生的新型杂环化合物。这些化合物经过筛选,具有脂肪酶和α-葡萄糖苷酶抑制活性,其中一些化合物表现出显着的抗脂肪酶和抗α-葡萄糖苷酶活性 (Bekircan、Ülker和Menteşe,2015年).

生物活性研究:Bektaş、Demirbaş、Demirbas和Karaoglu(2010年)从与所讨论化合物类似的酸酰肼开始,合成了含有色胺部分的杂交分子。这些新化合物经过筛选,具有抗菌活性,其中一些对测试微生物表现出有效性 (Bektaş、Demirbaş、Demirbas和Karaoglu,2010年).

受体拮抗作用的标记和分析:Hong、Hynes、Tian、Balasubramanian和Bonacorsi(2015年)合成了与所讨论化合物类似的氚标记化合物,它是一种有效的C-C趋化因子受体1(CCR1)拮抗剂。该研究重点关注标记模式和立体化学构型,突出了其在受体拮抗剂研究中的潜力 (Hong、Hynes、Tian、Balasubramanian和Bonacorsi,2015年).

合成和抗菌活性:Bektaş、Karaali、Sahin、Demirbaş、Karaoglu和Demirbas(2007年)探索了1,2,4-三唑衍生物的合成,其结构与目标化合物相关。这些化合物经过筛选,具有抗菌活性,其中一些对测试微生物表现出良好或中等活性 (Bektaş、Karaali、Sahin、Demirbaş、Karaoglu和Demirbas,2007年).

促凋亡的吲达帕胺衍生物:Yılmaz、Özbaş Turan、Akbuğa、Tiber、Orun、Supuran和Küçükgüzel(2015年)合成了与所讨论化合物结构类似的吲达帕胺衍生物,重点关注其促凋亡活性。他们发现一种化合物对黑色素瘤细胞系表现出显着的生长抑制作用,表明其作为抗癌剂的潜力 (Yılmaz、Özbaş Turan、Akbuğa、Tiber、Orun、Supuran和Küçükgüzel,2015年).

三唑和噻二唑衍生物的药理特性:Maliszewska-Guz、Wujec、Pitucha、Dobosz、Chodkowska、Jagiełło-wójtowicz、Mazur和Kozioł(2005年)研究了与所讨论化合物相关的1,2,4-三唑和1,3,4-噻二唑衍生物的合成及其药理特性。他们重点关注了它们对小鼠中枢神经系统的影响 (Maliszewska-Guz等人,2005年).

稠合噻唑并[3,2-b]三嗪、三唑并[4,3-b]三嗪和1,2,4-三嗪酮衍生物的合成和抗菌研究:El-Shehry、El‐Hag和Ewies(2020年)合成了与所讨论化合物在结构上相似的衍生物。他们评估了这些化合物对细菌和真菌菌株的抗菌活性,证明了该化合物在抗菌研究中的潜力 (El-Shehry、El‐Hag和Ewies,2020年).

属性

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23Cl2N5O2S/c1-17-5-4-7-19(13-17)26(36)30-15-24-31-32-27(34(24)20-9-10-21(28)22(29)14-20)37-16-25(35)33-12-11-18-6-2-3-8-23(18)33/h2-10,13-14H,11-12,15-16H2,1H3,(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAEHVYAMDAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

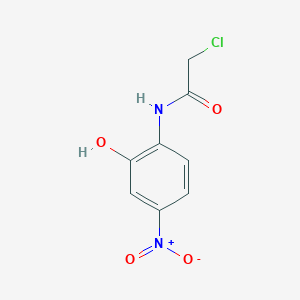

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

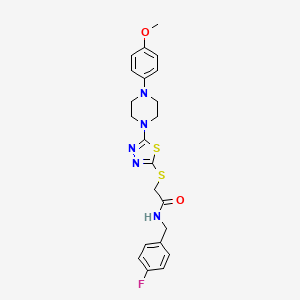

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

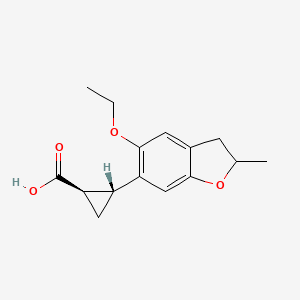

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)